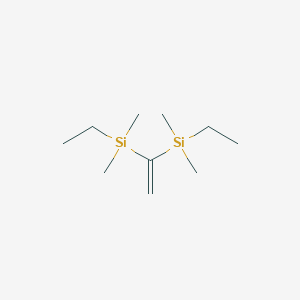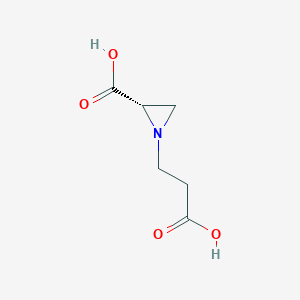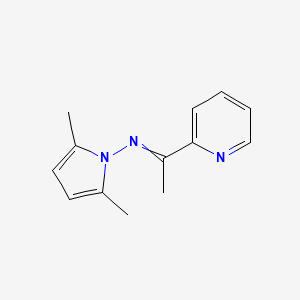![molecular formula C16H19NO3 B14216884 3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol CAS No. 823221-80-3](/img/structure/B14216884.png)
3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol is an organic compound characterized by the presence of a hydroxyl group and an aromatic ring. This compound is notable for its unique structure, which combines both aliphatic and aromatic elements, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol typically involves the reaction of N-methyl-4-phenoxyaniline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by nucleophilic attack from the aniline derivative, resulting in the formation of the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
化学反応の分析
Types of Reactions
3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The aromatic ring can undergo reduction under specific conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and aromatic ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Propane-1,2-diol: A simpler diol with similar hydroxyl functionality but lacking the aromatic ring.
N-Methyl-4-phenoxyaniline: Shares the aromatic structure but lacks the diol functionality.
Uniqueness
3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol is unique due to its combination of aliphatic and aromatic features, which confer distinct chemical and physical properties. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research and industrial applications.
特性
CAS番号 |
823221-80-3 |
|---|---|
分子式 |
C16H19NO3 |
分子量 |
273.33 g/mol |
IUPAC名 |
3-(N-methyl-4-phenoxyanilino)propane-1,2-diol |
InChI |
InChI=1S/C16H19NO3/c1-17(11-14(19)12-18)13-7-9-16(10-8-13)20-15-5-3-2-4-6-15/h2-10,14,18-19H,11-12H2,1H3 |
InChIキー |
SJNFRWSEXNHAJQ-UHFFFAOYSA-N |
正規SMILES |
CN(CC(CO)O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


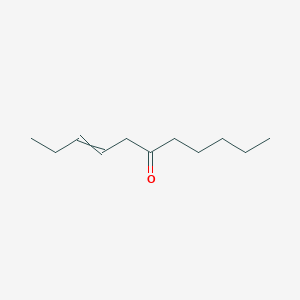
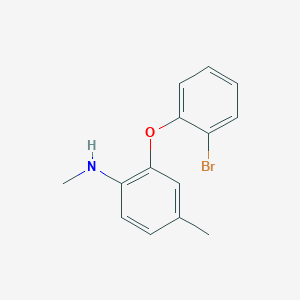
![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
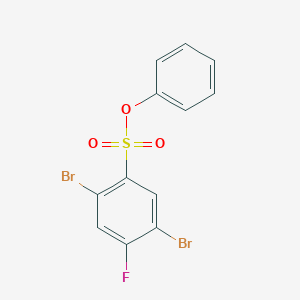
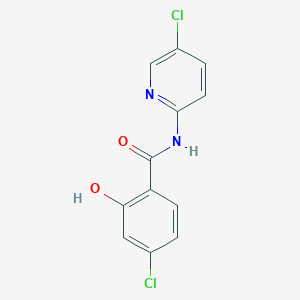
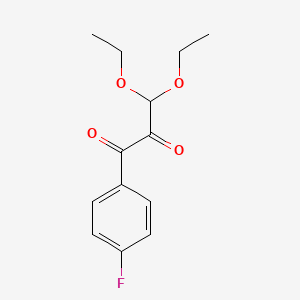

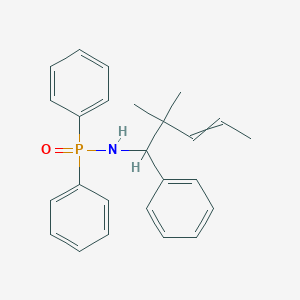
![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
